3,4,5-trimethylheptane chemical properties and structure
3,4,5-trimethylheptane chemical properties and structure
An In-depth Technical Guide to 3,4,5-Trimethylheptane: Structure, Properties, and Analysis
Introduction
3,4,5-Trimethylheptane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substituents located at the third, fourth, and fifth carbon atoms.[2][3] As a member of the highly branched alkane family, this compound is of significant interest in organic chemistry for studying fundamental concepts such as stereochemistry and conformational analysis.[3] Its well-defined structure and properties also make it a useful reference compound in analytical techniques like gas chromatography and mass spectrometry.[2] Furthermore, it serves as a component in specialty chemicals and high-octane fuels.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common experimental methodologies for its synthesis and analysis.
Chemical Structure and Identification
The molecular structure of 3,4,5-trimethylheptane is characterized by its heptane chain and three methyl branches. A critical feature of this molecule is the presence of three chiral centers at carbons 3, 4, and 5.[3] This chirality gives rise to multiple stereoisomers, including two achiral meso compounds and a chiral dl-pair of enantiomers.[3] The complexity of these spatial arrangements makes 3,4,5-trimethylheptane an excellent model compound for advanced stereochemical investigation and the development of enantioselective synthetic methods.[3]
Key identifiers for 3,4,5-trimethylheptane are summarized below:
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3,4,5-trimethylheptane are documented across various chemical databases. These quantitative data are crucial for its application in research and industry.
Data Summary
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| Molecular Formula | C₁₀H₂₂ | [1][2][4][5] |
| Molecular Weight | 142.28 g/mol | [1][3][5][7] |
| Exact Mass | 142.172150 Da | [1][7] |
| CAS Number | 20278-89-1 | [1][3][4] |
| Physical Properties | ||
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 162.2 - 164 °C | [2][6][8] |
| Melting Point | -53.99 °C | [2][9] |
| Density | ~0.75 g/cm³ | [2][8] |
| Flash Point | 44.1 ± 11.7 °C | [2][8] |
| Refractive Index | ~1.41 - 1.42 | [2][8] |
| Vapor Pressure | 2.9 ± 0.1 mmHg at 25°C | [8] |
| Enthalpy of Vaporization | 47.3 kJ/mol | [10] |
| Chromatographic Data | ||
| Kovats Retention Index | 945 - 947 (Standard non-polar column) | [1][11] |
| Computational Data | ||
| XLogP3 | 4.8 - 5.52 | [1][2][7][8] |
Spectroscopic Data
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the detailed structural and stereochemical elucidation of 3,4,5-trimethylheptane.[3] Techniques such as 2D Correlated Spectroscopy (COSY) are used to identify proton-proton couplings and unravel its complex spectrum.[3] In mass spectrometry, the compound exhibits a fragmentation pattern with prominent peaks at m/z values of 43, 57, and 85, which helps in identifying its branched structure.[3]
Experimental Protocols: Synthesis and Analysis
Conceptual Synthesis Protocol: Friedel-Crafts Alkylation
A common approach for synthesizing branched alkanes like 3,4,5-trimethylheptane is through Friedel-Crafts alkylation.[2][3] This method involves the electrophilic substitution reaction where an alkyl halide (e.g., methyl chloride) reacts with an alkane backbone (heptane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction proceeds via the formation of a carbocation that attacks the alkane chain.[3]
References
- 1. 3,4,5-Trimethylheptane | C10H22 | CID 89304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3,4,5-Trimethylheptane | 20278-89-1 | Benchchem [benchchem.com]
- 4. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]
- 5. 3,4,5-Trimethylheptane | CymitQuimica [cymitquimica.com]
- 6. 3,4,5-trimethylheptane [stenutz.eu]
- 7. (3S,5S)-3,4,5-trimethylheptane | C10H22 | CID 12757231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethylheptane | CAS#:20278-89-1 | Chemsrc [chemsrc.com]
- 9. lookchem.com [lookchem.com]
- 10. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]
- 11. Heptane, 3,4,5-trimethyl- [webbook.nist.gov]


